Enzyme Inhibition Potency: Imitrodast Exhibits Superior IC₅₀ Values Compared to Ozagrel, Dazoxiben, and CV‑4151
In a direct head‑to‑head comparison using rabbit platelet microsomes, Imitrodast (RS‑5186) demonstrated an IC₅₀ of 13 nM for TXA₂ synthase. Under identical assay conditions, the comparator compounds OKY‑046 (ozagrel), CV‑4151, and dazoxiben displayed IC₅₀ values of 38 nM, 39 nM, and 106 nM, respectively [1]. This represents a 2.9‑fold, 3.0‑fold, and 8.2‑fold greater potency for Imitrodast relative to each comparator.
| Evidence Dimension | TXA₂ synthase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | OKY‑046 (ozagrel): 38 nM; CV‑4151: 39 nM; Dazoxiben: 106 nM |
| Quantified Difference | 2.9‑fold vs. ozagrel; 3.0‑fold vs. CV‑4151; 8.2‑fold vs. dazoxiben |
| Conditions | Rabbit platelet microsomal TXA₂ synthase assay |
Why This Matters
Higher potency at the primary enzymatic target enables lower dosing for equivalent effect in preclinical models, reducing potential off‑target interactions.
- [1] 山崎光郎. RS‑5186(トロンボキセン合成酵素阻害剤). 生体の科学. 1989;40(4):441. View Source
